4-Hydroxybutyryl-L-carnitine-13C3
Description
Overview of L-Carnitine and Acylcarnitine Metabolism within Research Frameworks
Fundamental Roles in Energy Homeostasis and Metabolic Pathways
L-carnitine and its acylated derivatives, known as acylcarnitines, are central to cellular energy homeostasis and metabolic regulation. nih.govresearchgate.net The most recognized function of L-carnitine is its indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondria for β-oxidation, a process critical for ATP production from fats. nih.govcreative-proteomics.comnih.gov This transport mechanism, often called the carnitine shuttle, is vital for tissues with high energy demands, such as skeletal and cardiac muscle. nih.govwikipedia.org
Beyond fatty acid transport, the carnitine system is crucial for maintaining metabolic flexibility by modulating the ratio of acetyl-CoA to free coenzyme A (CoA) within the mitochondria. epa.gov During periods of high energy demand or specific metabolic states, the accumulation of acetyl-CoA can inhibit key metabolic enzymes. L-carnitine can accept these excess acetyl groups, forming acetyl-L-carnitine, which can be exported from the mitochondria, thereby freeing up CoA for other metabolic processes, including the Krebs cycle. researchgate.netyoutube.com
Interconnections with Fatty Acid Oxidation and Amino Acid Metabolism
The metabolism of L-carnitine is intrinsically linked to fatty acid oxidation (FAO). creative-proteomics.comencyclopedia.pub The formation of various acylcarnitines directly reflects the flux through the FAO pathway, making them valuable biomarkers for studying lipid metabolism. nih.gov Inborn errors of fatty acid metabolism often lead to the accumulation of specific acylcarnitine profiles, which are utilized in newborn screening and disease diagnosis. nih.govnih.gov
Furthermore, the carnitine system plays a significant role in amino acid metabolism. creative-proteomics.com The breakdown of certain amino acids, particularly branched-chain amino acids, produces acyl-CoA intermediates that can be toxic if they accumulate. nih.gov L-carnitine can bind to these acyl groups, forming acylcarnitines that can be safely removed from the cell, thus preventing cellular damage. nih.gov This highlights the broad role of carnitine in buffering metabolic intermediates from various sources.
Significance of 4-Hydroxybutyryl-L-carnitine as a Specific Metabolic Intermediate in Research Contexts
4-Hydroxybutyryl-L-carnitine is a specific acylcarnitine that has emerged as a significant area of interest in metabolic research. It is formed from the esterification of L-carnitine with 4-hydroxybutyric acid (GHB), a metabolite of the neurotransmitter GABA. The presence and concentration of 4-hydroxybutyryl-L-carnitine can serve as a biomarker for certain inborn errors of metabolism, such as succinic semialdehyde dehydrogenase (SSADH) deficiency. In this condition, the accumulation of 4-hydroxybutyric acid leads to its conjugation with L-carnitine as a detoxification mechanism.
Research has also indicated that the formation of 4-hydroxybutyryl-L-carnitine can be relevant in studying the metabolism of certain xenobiotics and fatty acids that can be metabolized to 4-hydroxybutyryl-CoA.
Rationale for Stable Isotope Labeling (e.g., -13C3) in Metabolic Research
Utility in Tracing Metabolic Fluxes and Pathways
Stable isotope labeling is a powerful technique used in metabolic research to trace the flow of atoms through biochemical pathways, a practice known as metabolic flux analysis. nih.govnih.govcreative-proteomics.com By introducing a compound labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can follow the labeled atoms as they are incorporated into various metabolites. nih.govnih.gov In the case of 4-Hydroxybutyryl-L-carnitine-13C3, the butyryl moiety contains three ¹³C atoms, allowing for its unambiguous detection and differentiation from its naturally occurring, unlabeled counterpart. biorxiv.org
This ability to trace the fate of labeled molecules provides invaluable insights into the dynamics of metabolic pathways, enabling the quantification of metabolic rates and the relative contributions of different substrates to a particular product. nih.govcreative-proteomics.com This approach is instrumental in understanding how metabolic networks are regulated and how they are altered in disease states. nih.govcreative-proteomics.com
Role as an Internal Standard for Quantitative Analysis in Research Settings
One of the most critical applications of stable isotope-labeled compounds like this compound is their use as internal standards in quantitative analytical methods, particularly mass spectrometry. isotope.comacanthusresearch.com An ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis but be distinguishable by the detector. acanthusresearch.com
Stable isotope-labeled standards perfectly meet these criteria. acanthusresearch.comnih.gov this compound has the same chemical properties as endogenous 4-hydroxybutyryl-L-carnitine, ensuring that it experiences the same losses during extraction and ionization. isotope.com However, its increased mass due to the ¹³C atoms allows it to be separately quantified by the mass spectrometer. isotope.com By adding a known amount of the labeled standard to a sample, researchers can accurately determine the concentration of the unlabeled analyte by comparing the two signals, a method known as isotope dilution mass spectrometry. isotope.com This approach corrects for variability in sample handling and matrix effects, leading to highly accurate and precise measurements. nih.govresearchgate.net
Properties
Molecular Formula |
C₈¹³C₃H₂₁NO₅ |
|---|---|
Molecular Weight |
250.27 |
Origin of Product |
United States |
Biosynthesis and Enzymatic Interconversions of 4 Hydroxybutyryl L Carnitine in Biological Systems
De Novo L-Carnitine Biosynthesis Pathway and its Relevance to Acylcarnitine Formation
The formation of any acylcarnitine, including 4-Hydroxybutyryl-L-carnitine, is contingent upon the availability of L-carnitine. creative-proteomics.combiocrates.com The body obtains L-carnitine through both dietary intake, primarily from red meat and dairy products, and endogenous synthesis. biocrates.comnih.govnih.gov This de novo biosynthesis is a multi-step enzymatic process that occurs predominantly in the liver and kidneys. creative-proteomics.comresearchgate.netyoutube.com
Enzymatic Steps and Involved Oxidoreductases and Hydrolases
The biosynthesis of L-carnitine is a well-conserved pathway involving four key enzymatic reactions. wikipedia.orgyoutube.com
The enzymatic steps in L-carnitine biosynthesis are:
Hydroxylation of Trimethyllysine: The pathway initiates with the hydroxylation of Nε-trimethyllysine (TML) to 3-hydroxy-Nε-trimethyllysine (HTML). wikipedia.orgresearchgate.net This reaction is catalyzed by trimethyllysine hydroxylase (TMLH) , an iron and 2-oxoglutarate-dependent oxygenase. youtube.comwikipedia.org
Aldol Cleavage of HTML: The newly formed HTML undergoes cleavage by hydroxytrimethyllysine aldolase (B8822740) (HTMLA) , a pyridoxal (B1214274) phosphate-dependent enzyme, to yield 4-N-trimethylaminobutyraldehyde (TMABA) and glycine (B1666218). wikipedia.orgresearchgate.net
Dehydrogenation of TMABA: TMABA is then oxidized to gamma-butyrobetaine (γ-BB) by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) , an NAD+-dependent enzyme. creative-proteomics.comwikipedia.orgnih.gov
Hydroxylation of Gamma-Butyrobetaine: The final step is the stereospecific hydroxylation of γ-BB to L-carnitine, catalyzed by gamma-butyrobetaine hydroxylase (BBOX) . creative-proteomics.comwikipedia.org This enzyme is also an iron(II) and 2-oxoglutarate-dependent oxygenase. creative-proteomics.combiocrates.com
Some sources also mention the involvement of acylcarnitine hydrolase, which acts on carboxylic ester bonds of acylcarnitines. wikipedia.org
Precursor Compounds and their Metabolic Origins
The primary precursors for L-carnitine biosynthesis are the essential amino acids lysine (B10760008) and methionine. nih.govyoutube.comresearchgate.net
Lysine: Provides the carbon backbone of the carnitine molecule. youtube.comresearchgate.net Specifically, the initial substrate for the pathway is Nε-trimethyllysine (TML). creative-proteomics.comnih.govwikipedia.org TML is primarily derived from the degradation of proteins that have undergone post-translational modification, where lysine residues are methylated. creative-proteomics.comresearchgate.netfrontiersin.org
Methionine: Serves as the donor of the methyl groups for the trimethylation of lysine residues within proteins, a reaction that utilizes S-adenosyl methionine (SAM) as the methyl donor. researchgate.netfrontiersin.org
Formation Mechanisms of 4-Hydroxybutyryl-L-carnitine
The formation of 4-Hydroxybutyryl-L-carnitine involves the esterification of L-carnitine with a 4-hydroxybutyryl group. This process is closely tied to the metabolism of fatty acids, particularly the beta-oxidation pathway.
Relationship with 3-Hydroxybutyryl CoA and Intermediates of Beta-Oxidation
While the provided outline specifies a relationship with 3-Hydroxybutyryl CoA, the formation of 4-Hydroxybutyryl-L-carnitine directly involves 4-hydroxybutyryl-CoA. The connection to beta-oxidation lies in the pool of acyl-CoA intermediates that can be converted to their corresponding acylcarnitines. Beta-oxidation is the mitochondrial process that breaks down fatty acids to produce acetyl-CoA. When this pathway is impaired or overwhelmed, there can be an accumulation of various acyl-CoA intermediates.
Involvement of Specific Acyl-CoA Transferases and Dehydrogenases
The key enzymes responsible for the formation of acylcarnitines are the carnitine acyltransferases . mdpi.comresearchgate.net These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. nih.govresearchgate.net The specific carnitine acyltransferase involved in the formation of 4-Hydroxybutyryl-L-carnitine would utilize 4-hydroxybutyryl-CoA as its substrate. While the specific dehydrogenase that produces 4-hydroxybutyryl-CoA is not explicitly detailed in the provided context, it would be part of the broader metabolic pathways handling short-chain fatty acids.
Carnitine Acyltransferase Enzyme Families and Substrate Specificity
The carnitine acyltransferase family of enzymes is crucial for lipid metabolism and is characterized by its varying substrate specificities and subcellular localizations. mdpi.comresearchgate.net This family includes carnitine palmitoyltransferase 1 (CPT1), carnitine palmitoyltransferase 2 (CPT2), carnitine O-acetyltransferase (CRAT), and carnitine O-octanoyltransferase (CROT). mdpi.comresearchgate.netnih.govmdpi.comwikipedia.org
| Enzyme Family | Substrate Specificity |
| Carnitine Palmitoyltransferase (CPT) | The CPT system, consisting of CPT1 and CPT2, is primarily responsible for the transport of long-chain fatty acids into the mitochondria. mdpi.comontosight.airesearchgate.net CPT1, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to their corresponding acylcarnitines. mdpi.comresearchgate.net CPT2, on the inner mitochondrial membrane, reverses this reaction. mdpi.comontosight.ai CPT2 is generally inactive with short-chain acyl-CoAs. researchgate.netsigmaaldrich.com |
| Carnitine O-Acetyltransferase (CRAT) | CRAT exhibits broad specificity, acting on short- and medium-chain acyl-CoAs (from C2 to C10). researchgate.netsigmaaldrich.comportlandpress.com It plays a role in buffering the mitochondrial acetyl-CoA pool and is involved in the metabolism of branched-chain amino acids. mdpi.comresearchgate.netnih.gov |
| Carnitine O-Octanoyltransferase (CROT) | CROT is a peroxisomal enzyme that acts on medium-chain acyl-CoAs. wikipedia.orgnih.govfrontiersin.org It can also handle branched-chain fatty acyl-CoAs. wikipedia.org Its function is important for the complete oxidation of fatty acids that have been partially broken down in peroxisomes. frontiersin.org |
Short-Chain Acyl-CoA Specificity (e.g., Carnitine Acetyltransferase)
Carnitine acetyltransferase (CrAT) is a key enzyme in the carnitine system, facilitating the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and L-carnitine. This function is crucial for shuttling acyl units across mitochondrial membranes and for buffering the intramitochondrial acetyl-CoA/CoA ratio.
Extensive research has demonstrated that CrAT exhibits a broad specificity for short- to medium-chain acyl-CoAs. researchgate.net Studies on purified recombinant human CrAT have shown that it efficiently converts a range of saturated, unsaturated, and branched-chain acyl-CoA esters. researchgate.net The enzyme is most active with short-chain acyl-CoAs, with its activity diminishing as the acyl chain length increases. Specifically, CrAT can handle acyl-CoAs from C2 (acetyl-CoA) up to C10 (decanoyl-CoA). researchgate.net In contrast, long-chain acyl-CoAs are not substrates for CrAT and can even act as inhibitors. researchgate.net
The table below summarizes the substrate specificity of carnitine acetyltransferase, highlighting its preference for short-chain acyl-CoAs.
| Substrate (Acyl-CoA) | Chain Length | Relative Activity (%) |
| Acetyl-CoA | C2 | 100 |
| Propionyl-CoA | C3 | High |
| Butyryl-CoA | C4 | High |
| Isobutyryl-CoA | C4 (branched) | Moderate |
| Hexanoyl-CoA | C6 | Moderate |
| Octanoyl-CoA | C8 | Low |
| Decanoyl-CoA | C10 | Very Low |
| Palmitoyl-CoA | C16 | Inhibitory |
This table is a representation of typical CrAT activity and is compiled from various kinetic studies. Actual values may vary based on experimental conditions.
Structural Determinants of Acyl-Chain Length Selectivity in Acyltransferases
The selectivity of carnitine acyltransferases for acyl chains of different lengths is determined by the specific architecture of their active sites. columbia.edu X-ray crystallography studies of carnitine acetyltransferase (CrAT) have provided significant insights into the molecular basis for this specificity.
The structure of CrAT reveals a two-domain architecture with the active site located in a tunnel at the interface of these domains. wikipedia.org This tunnel accommodates both the carnitine and CoA substrates on opposite sides of a catalytic histidine residue. The binding pocket for the acyl group of the substrate is a critical determinant of selectivity. In CrAT, which prefers short-chain fatty acids, this pocket is relatively small. columbia.edu
Mutagenesis studies have identified specific amino acid residues that are key to this selectivity. For instance, in murine CrAT, the residues Met-564 and Phe-565 are situated in the putative acyl-group binding pocket. columbia.edu The side chain of Met-564 partially fills the pocket, sterically hindering the binding of longer acyl chains. In carnitine palmitoyltransferases (CPTs), which are specific for long-chain fatty acids, this methionine is replaced by a smaller glycine residue, creating a deeper binding pocket that can accommodate larger acyl groups. columbia.edu Replacing Met-564 in CrAT with glycine or alanine (B10760859) has been shown to shift the enzyme's preference towards medium-chain substrates, confirming the functional importance of this residue in determining acyl-chain length selectivity. columbia.edu
Degradation Pathways and Intermediary Metabolites
The degradation of L-carnitine derivatives, including 4-Hydroxybutyryl-L-carnitine, is primarily carried out by microbial populations, particularly within the gut. These pathways can vary significantly depending on the bacterial species and the prevailing environmental conditions (aerobic vs. anaerobic).
Bacterial Metabolism of L-Carnitine Derivatives and its Byproducts
Bacteria have evolved diverse metabolic pathways to utilize L-carnitine and its derivatives as sources of carbon, nitrogen, and energy. nih.govnih.gov These pathways often lead to the production of various byproducts, some of which have significant physiological effects on the host.
Under aerobic conditions , some bacteria, such as Pseudomonas species, can degrade L-carnitine by first oxidizing the hydroxyl group to form 3-dehydrocarnitine. nih.gov Other bacteria, like Acinetobacter calcoaceticus, can cleave the carbon-nitrogen bond of L-carnitine to produce trimethylamine (B31210) (TMA) and malic semialdehyde. nih.gov
Under anaerobic conditions , which are prevalent in the human gut, members of the Enterobacteriaceae family can convert L-carnitine to γ-butyrobetaine via a two-step process involving L-carnitine dehydratase and crotonobetaine reductase. nih.gov This γ-butyrobetaine can then be further metabolized by other gut bacteria to produce TMA. frontiersin.org The production of TMA from dietary L-carnitine by the gut microbiota has been linked to cardiovascular health. frontiersin.org
The table below outlines some of the key bacterial species involved in L-carnitine metabolism and their metabolic byproducts.
| Bacterial Species | Condition | Key Enzymes | Major Byproducts |
| Pseudomonas aeruginosa | Aerobic | L-carnitine dehydrogenase | 3-Dehydrocarnitine, Glycine betaine |
| Acinetobacter calcoaceticus | Aerobic | Monooxygenase | Trimethylamine (TMA), Malic semialdehyde |
| Escherichia coli | Anaerobic | L-carnitine dehydratase, Crotonobetaine reductase | γ-Butyrobetaine |
| Emergencia timonensis | Anaerobic | Bbu enzyme cluster | Trimethylamine (TMA) from γ-butyrobetaine |
Enzymatic Cleavage and Transformation of 4-Hydroxybutyryl-CoA
4-Hydroxybutyryl-CoA is a key intermediate in the metabolism of various compounds, including the fermentation of γ-aminobutyrate by certain clostridia and in some CO2 fixation pathways in archaea. Its transformation involves several key enzymes.
One of the most well-characterized enzymes is 4-hydroxybutyryl-CoA dehydratase . This enzyme catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. nih.gov Found in organisms like Clostridium aminobutyricum, this enzyme is notable for containing a [4Fe-4S] cluster and FAD, which are involved in a radical-based catalytic mechanism to cleave the unactivated C-H bond at the β-position. nih.gov
In some metabolic pathways, 4-hydroxybutyrate is first activated to 4-hydroxybutyryl-CoA by a 4-hydroxybutyrate-CoA ligase or a 4-hydroxybutyrate CoA-transferase . nih.gov The resulting 4-hydroxybutyryl-CoA can then be further metabolized. For instance, in the 3-hydroxypropionate/4-hydroxybutyrate cycle of the archaeon Metallosphaera sedula, 4-hydroxybutyryl-CoA is converted to acetyl-CoA through the sequential action of 4-hydroxybutyryl-CoA dehydratase, crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase, and acetoacetyl-CoA β-ketothiolase.
Stereoisomeric Considerations and Stereospecificity in Metabolic Processes
The biological activities of carnitine and its derivatives are highly dependent on their stereochemistry. The naturally occurring and biologically active form is L-carnitine, while its enantiomer, D-carnitine, is generally inactive and can even be detrimental. creative-proteomics.com
Metabolic processes involving carnitine demonstrate a high degree of stereospecificity. The enzymes responsible for the biosynthesis of carnitine, such as γ-butyrobetaine hydroxylase, stereospecifically produce the L-isomer. wikipedia.orgcreative-proteomics.com Similarly, the carnitine transporters and the enzymes of the carnitine shuttle, such as carnitine acyltransferases, are highly specific for L-carnitine and its L-acyl esters.
D-carnitine is not only biologically inactive in the key energy-producing pathways but can also act as a competitive inhibitor of L-carnitine. It can compete with L-carnitine for transport into cells and for the active sites of enzymes like carnitine acetyltransferase. This competition can lead to a depletion of cellular L-carnitine levels, thereby impairing fatty acid oxidation and energy production.
The table below summarizes the key differences in the metabolic handling of L- and D-carnitine.
| Feature | L-Carnitine | D-Carnitine |
| Biological Activity | Active | Inactive/Inhibitory |
| Role in Fatty Acid Oxidation | Essential carrier molecule | Inhibits L-carnitine's function |
| Substrate for Carnitine Acyltransferases | Yes | Poor substrate, competitive inhibitor |
| Transport into Cells | Actively transported | Competes with L-carnitine for transport |
| Biosynthesis | Produced endogenously as the L-isomer | Not synthesized in the body |
Metabolic Pathways and Research Applications of 4 Hydroxybutyryl L Carnitine 13c3
Integration into Short-Chain Fatty Acid Metabolism Studies
Stable isotope tracers like 4-Hydroxybutyryl-L-carnitine-¹³C₃ are indispensable tools for elucidating the complex dynamics of short-chain fatty acid (SCFA) metabolism. creative-proteomics.combiorxiv.org The 4-hydroxybutyrate moiety of this molecule is structurally related to butyrate, a key SCFA produced by gut microbiota, which has significant effects on host physiology. researchgate.netnih.gov By introducing the ¹³C₃-labeled variant into a biological system, researchers can distinguish the metabolic fate of this specific substrate from the endogenous, unlabeled pool of SCFAs. nih.gov
This technique, known as stable isotope tracing, allows for the precise tracking of the ¹³C atoms as they are incorporated into downstream metabolites. nih.govkuleuven.be For instance, when 4-hydroxybutyrate is metabolized, it is converted into acetyl-CoA. The ¹³C label can then be detected in this central metabolic intermediate. nih.govbiorxiv.org Subsequent analysis can reveal the incorporation of these labeled carbons into larger molecules, such as long-chain fatty acids, or their use in other pathways like histone acetylation, providing direct quantitative evidence of the metabolic contributions of butyrate. nih.gov This approach has been instrumental in demonstrating the flow of carbon from microbial fermentation products to host cells, highlighting a crucial metabolic link between the gut microbiota and host physiology. nih.govbiorxiv.org
| Metabolite | ¹³C Enrichment (%) in Control Group | ¹³C Enrichment (%) After Tracer Administration | Fold Change |
|---|---|---|---|
| Acetyl-CoA | 1.1% | 15.4% | 14.0 |
| Palmitate (C16:0) | 1.1% | 5.8% | 5.3 |
| Citrate (B86180) | 1.1% | 12.1% | 11.0 |
| Butyrate (unlabeled pool) | 98.9% | 85.0% | N/A |
Table 1. Representative data from a tracer study using 4-Hydroxybutyryl-L-carnitine-¹³C₃. The table shows the percentage of ¹³C enrichment in key metabolites before and after administration of the tracer, demonstrating its contribution to various metabolic pools.
Role in Energy Metabolism and Substrate Utilization Research
L-carnitine and its acyl derivatives are fundamental to cellular energy metabolism, primarily by facilitating the transport of fatty acids across the inner mitochondrial membrane for β-oxidation. nih.govnih.gov 4-Hydroxybutyryl-L-carnitine-¹³C₃ serves as a highly specific tool to investigate the oxidation of its fatty acid component and quantify its contribution to cellular energy production. mdpi.com
Using stable isotope-resolved metabolomics (SIRM), researchers can trace the ¹³C₃-labeled carbons as the 4-hydroxybutyrate is catabolized into ¹³C-labeled acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.gov The incorporation of these labeled carbons into TCA cycle intermediates, such as citrate, succinate, and malate, can be measured with high precision. researchgate.net The pattern of labeled carbons, or isotopologues (e.g., M+2, indicating two ¹³C atoms), in these intermediates provides a dynamic view of the TCA cycle's activity and the specific contribution of the tracer to oxidative metabolism. nih.gov This method allows for a detailed assessment of how different cells and tissues utilize specific fatty acids for energy under various conditions. nih.govresearchgate.net
| TCA Cycle Intermediate | Mass Isotopologue | Relative Abundance (%) | Interpretation |
|---|---|---|---|
| Citrate | M+0 (Unlabeled) | 85% | Derived from endogenous, unlabeled substrates. |
| M+2 | 12% | Formed from ¹³C₂-Acetyl-CoA from the tracer entering the first turn of the cycle. | |
| M+4 | 3% | Formed after subsequent turns of the TCA cycle, incorporating more labeled carbons. | |
| Malate | M+0 (Unlabeled) | 88% | Derived from endogenous, unlabeled substrates. |
| M+2 | 12% | Represents labeled carbons that have progressed through the cycle. |
Table 2. Analysis of TCA cycle intermediates following administration of 4-Hydroxybutyryl-L-carnitine-¹³C₃. The table shows the distribution of mass isotopologues for citrate and malate, illustrating the flow of ¹³C atoms from the tracer through the central energy-producing pathway.
Intermediary Metabolism and Anaplerotic Reactions
The TCA cycle is a central hub of intermediary metabolism, providing not only energy but also precursors for the biosynthesis of amino acids, nucleotides, and lipids. biorxiv.org Reactions that replenish these intermediates are known as anaplerotic reactions. Stable isotope tracers are powerful tools for quantifying the activity of these anaplerotic pathways. biorxiv.orgresearchgate.net
The metabolism of 4-Hydroxybutyryl-L-carnitine-¹³C₃ can contribute to anaplerosis. As the ¹³C-labeled 4-hydroxybutyrate is oxidized, it generates ¹³C₂-acetyl-CoA. nih.gov While the primary entry of acetyl-CoA into the TCA cycle is cataplerotic (it is consumed in the cycle), the labeled carbons can be tracked to measure how other pathways are operating to fill the cycle. For instance, in experiments using multiple tracers (e.g., ¹³C-glucose and ¹³C₃-4-hydroxybutyrylcarnitine), it is possible to distinguish between different anaplerotic entry points. The appearance of specific mass isotopologues of TCA intermediates, such as M+3 citrate (from glucose via pyruvate (B1213749) carboxylase) versus M+2 citrate (from the carnitine tracer via citrate synthase), allows for the relative activities of these pathways to be determined. biorxiv.orgnih.gov
| Condition | Citrate M+2 Relative Abundance (%) | Citrate M+3 Relative Abundance (%) | Anaplerotic Index (M+3 / M+2) |
|---|---|---|---|
| Control (Glucose only) | 2.0% | 8.0% | 4.0 |
| + 4-Hydroxybutyryl-L-carnitine-¹³C₃ | 15.0% | 8.2% | 0.55 |
Table 3. Quantifying anaplerosis using ¹³C tracers. This table shows how the relative abundance of citrate isotopologues changes with the addition of the ¹³C₃ carnitine tracer. The shift in the anaplerotic index indicates a change in the primary substrate used to replenish the TCA cycle.
Investigating Metabolic Reprogramming in Controlled Cellular and Organ Models
Metabolic reprogramming is a hallmark of many diseases, particularly cancer, where cells alter their nutrient uptake and metabolic pathways to fuel rapid growth and proliferation. nih.govasiaresearchnews.com Controlled in vitro models, such as cell cultures and organoids, are essential for studying these changes, and stable isotope tracers like 4-Hydroxybutyryl-L-carnitine-¹³C₃ are key to mapping the rewired pathways. immune-system-research.comnih.gov
By supplying this labeled substrate to both healthy and diseased cells, scientists can trace and compare the metabolic fate of the ¹³C atoms. nih.govnih.gov Mass spectrometry analysis can reveal significant differences in the labeling patterns of various metabolite pools. For example, cancer cells might show increased incorporation of the ¹³C label into lipids to build new membranes, or into specific amino acids required for protein synthesis. nih.gov This demonstrates a shift in substrate preference and pathway activity. Such experiments provide crucial insights into the metabolic vulnerabilities of diseased cells, potentially identifying new targets for therapeutic intervention. asiaresearchnews.comnih.gov
| Metabolic Pool | ¹³C Enrichment in Control Cells (%) | ¹³C Enrichment in Reprogrammed Cancer Cells (%) | Interpretation |
|---|---|---|---|
| TCA Cycle Intermediates | 12.5% | 6.2% | Reduced oxidation for energy in cancer cells. |
| Total Fatty Acids (Lipid Synthesis) | 4.1% | 18.5% | Increased use of substrate for building new cell membranes. |
| Glutamate | 8.9% | 3.1% | Altered amino acid metabolism. |
| Lactate | 1.5% | 1.6% | Substrate does not significantly contribute to aerobic glycolysis. |
Table 4. Comparative analysis of metabolic reprogramming. The data illustrates how cancer cells differentially metabolize the ¹³C tracer compared to control cells, shunting the carbons away from energy production (TCA cycle) and towards biosynthesis (lipids).
Comparative Metabolic Studies across Diverse Biological Systems (e.g., Mammalian, Bacterial, Plant)
Metabolic pathways have evolved differently across the major kingdoms of life. A single compound can be processed through vastly different routes in mammals, bacteria, and plants. Stable isotope tracers provide an elegant method to explore and compare these diverse metabolic networks. vanderbilt.eduresearchgate.net
For instance, in mammals, L-carnitine's primary role is in fatty acid transport. nih.gov In contrast, many bacteria can use carnitine as a nutrient source or as an osmoprotectant to survive environmental stress, metabolizing it through unique enzymatic pathways not found in animals. nih.gov Plants also possess distinct metabolic capabilities, particularly in their ability to synthesize a vast array of specialized compounds. vanderbilt.edu
By administering 4-Hydroxybutyryl-L-carnitine-¹³C₃ to cell cultures from these different systems, researchers can conduct comparative metabolomic analyses. Tracking the ¹³C label might reveal that while mammalian cells primarily oxidize the substrate for energy, bacteria may convert it into unique fermentation products, and plant cells might incorporate the carbons into secondary metabolites like alkaloids or phenolics. These comparative studies are fundamental to understanding the evolution of metabolic pathways and can lead to the discovery of novel enzymes and biochemical reactions. vanderbilt.edunih.gov
| Biological System | Primary Fate of ¹³C Label | Key Labeled Products Detected | Metabolic Pathway Implication |
|---|---|---|---|
| Mammalian (Hepatocyte) | Oxidation | ¹³C-Citrate, ¹³C-CO₂, ¹³C-Acylcarnitines | Energy production via β-oxidation and TCA cycle. |
| Bacterial (E. coli) | Fermentation / Nutrient Source | ¹³C-Succinate, ¹³C-Propionate | Anaerobic respiration and alternative carbon metabolism. |
| Plant (Arabidopsis cell culture) | Biosynthesis | ¹³C-Fatty Acids, ¹³C-Amino Acids (e.g., Leucine) | Carbon partitioning into storage lipids and protein synthesis. |
Table 5. A comparative overview of the metabolic fate of the ¹³C label from 4-Hydroxybutyryl-L-carnitine-¹³C₃ across different biological systems. This highlights the diversity of metabolic strategies employed by different organisms.
Advanced Analytical Methodologies for the Quantitative and Qualitative Characterization of 4 Hydroxybutyryl L Carnitine 13c3
Mass Spectrometry-Based Approaches for Stable Isotope Tracer Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of stable isotope tracers due to its high sensitivity and specificity. nih.gov It allows for the detailed examination of carnitine homeostasis and the impact of various conditions on metabolic pathways. nih.gov The introduction of MS has enabled the precise measurement of not only free carnitine but also a wide array of individual acylcarnitines. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification and Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the targeted quantification of acylcarnitines, including 4-hydroxybutyryl-L-carnitine-13C3. nih.govnih.gov This method offers high sensitivity and specificity, making it ideal for analyzing complex biological matrices. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in instrument response.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to resolve different acylcarnitine species. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification. nih.govresearchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly selective process minimizes interferences and enhances the accuracy of quantification. researchgate.net For instance, a method for the quantitation of 3-hydroxyisovaleryl carnitine in plasma using LC-MS/MS has been described, demonstrating the utility of this technique for specific acylcarnitine measurement. nih.gov
The table below illustrates a hypothetical MRM setup for the analysis of 4-Hydroxybutyryl-L-carnitine and its 13C3-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxybutyryl-L-carnitine | 248.1 | 85.1 | 20 |
| This compound | 251.1 | 85.1 | 20 |
This table is for illustrative purposes and actual values may vary depending on the specific instrument and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Isotopologue Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly improves the confidence in assigning elemental formulas to detected ions. researchgate.net This capability is invaluable for identifying unknown metabolites and for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.net In the context of this compound analysis, HRMS can be used to confirm the identity of the labeled compound and to analyze the distribution of isotopes within the molecule (isotopologue analysis).
By precisely measuring the mass-to-charge ratio (m/z) of the intact molecule and its fragment ions, HRMS can differentiate the 13C-labeled compound from its unlabeled counterpart and other potential interferences. researchgate.net This is particularly important in metabolic studies where the goal is to trace the fate of the labeled substrate through various biochemical pathways.
Applications of Neutral Loss Scans in Comprehensive Acylcarnitine Profiling
Neutral loss scans are a specialized MS/MS technique used for the comprehensive profiling of compound classes that share a common neutral fragment upon collision-induced dissociation (CID). Acylcarnitines are well-suited for this type of analysis as they characteristically lose a neutral fragment of 59 Da, corresponding to trimethylamine (B31210) ((CH3)3N). researchgate.net
In a neutral loss scan, the mass spectrometer is set to detect all precursor ions that lose a specific neutral mass. For acylcarnitine profiling, scanning for a neutral loss of 59 Da allows for the detection of a wide range of acylcarnitines present in a sample, even those at low concentrations. This approach is highly effective for screening and identifying novel or unexpected acylcarnitine species. researchgate.net The combination of a characteristic mass fragment and a neutral loss can be used to systematically classify and annotate acylcarnitines in complex biological samples like urine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation in Metabolic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules and can be used to determine the position and extent of isotopic labeling. nih.govfrontiersin.org While mass spectrometry excels at sensitive quantification, NMR offers unique capabilities for elucidating the precise location of the 13C label within the this compound molecule.
13C NMR spectroscopy directly detects the 13C nucleus, which has a nuclear spin, unlike the more abundant 12C isotope. youtube.com This allows for the direct observation of the labeled carbon atoms. youtube.com The chemical shift of a 13C nucleus in an NMR spectrum is highly sensitive to its local chemical environment, providing definitive information about its position in the molecule. youtube.com
Furthermore, 1H NMR can be used to indirectly measure 13C enrichment. The presence of a 13C atom adjacent to a proton causes splitting of the proton's signal (J-coupling), which can be used to quantify the level of isotopic enrichment. nih.gov This approach can be more sensitive than direct 13C detection. nih.gov
Chromatographic Separation Techniques Prior to Mass Spectrometry
Chromatographic separation is a critical step prior to mass spectrometric analysis to reduce sample complexity, separate isomers, and minimize ion suppression effects. nih.gov
Reversed-Phase Ion-Pair Liquid Chromatography
Reversed-phase liquid chromatography (RPLC) is a widely used technique for separating compounds based on their hydrophobicity. youtube.com However, for highly polar and ionic compounds like acylcarnitines, standard RPLC may not provide adequate retention. youtube.com Ion-pair chromatography is a modification of RPLC that enhances the retention of ionic analytes. youtube.comyoutube.com
In this technique, an ion-pairing reagent, typically a long-chain alkylamine or sulfonic acid, is added to the mobile phase. youtube.comwaters.com This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and allowing it to interact more strongly with the non-polar stationary phase of the RPLC column. youtube.com This results in improved retention and separation of ionic compounds like this compound. youtube.comnih.gov The selection of the ion-pairing agent and its concentration are critical parameters that need to be optimized for a given separation. nih.gov
Considerations for Separation of Acylcarnitine Isomers
The analysis of acylcarnitines is frequently complicated by the existence of isomers, which are molecules that have the same molecular formula but different structural arrangements. This is particularly true for short-chain acylcarnitines. For instance, butyrylcarnitine (B1668139) (C4), isobutyrylcarnitine (B1203888) (iC4), and 3-hydroxybutyrylcarnitine (B12108761) (OH-C4) are isomers that often pose a significant analytical challenge.
Standard flow-injection tandem mass spectrometry (MS/MS), a common method for acylcarnitine profiling, is often unable to distinguish between these isobaric species. This is because they can produce identical mass-to-charge ratios (m/z) and similar fragmentation patterns, leading to ambiguity in identification and quantification. To overcome this limitation, chromatographic separation prior to mass spectrometric detection is essential.
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for resolving these isomers. Various LC techniques have been employed to achieve separation, each with its own advantages.
Key Chromatographic Approaches for Acylcarnitine Isomer Separation:
| Chromatographic Mode | Principle | Application to Acylcarnitines |
| Reversed-Phase (RP) LC | Separates molecules based on their hydrophobicity. | Commonly used, but may require derivatization or ion-pairing reagents to improve retention of polar acylcarnitines. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Employs a polar stationary phase and a high organic content mobile phase to retain polar analytes. | Well-suited for the separation of polar acylcarnitines without derivatization. |
| Mixed-Mode Chromatography (MMC) | Utilizes stationary phases with both reversed-phase and ion-exchange properties. | Offers a powerful approach to separate complex mixtures of acylcarnitines, including clinically relevant isomers, often in a single run without derivatization. |
The successful separation of these isomers is paramount for the accurate diagnosis and monitoring of certain inborn errors of metabolism, where the specific elevation of one isomer over another is a key diagnostic marker.
Development and Validation of Analytical Methods using this compound as an Internal Standard
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This compound is an ideal internal standard for the quantification of endogenous 4-hydroxybutyryl-L-carnitine. The three carbon-13 atoms incorporated into its structure give it a molecular weight that is 3 Daltons higher than its unlabeled counterpart.
During sample preparation, a known amount of this compound is added to the biological sample (e.g., plasma, urine, or tissue homogenate). Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution allows for the correction of any analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the ionization of the target analyte.
In the mass spectrometer, the instrument is set to monitor the specific mass transitions of both the unlabeled analyte and the 13C3-labeled internal standard. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used to calculate the precise concentration of the analyte in the original sample.
Method Sensitivity, Precision, and Accuracy in Research Applications
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. When using this compound as an internal standard, the method is evaluated for its sensitivity, precision, and accuracy.
Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The high sensitivity of modern LC-MS/MS instruments allows for the detection of acylcarnitines at very low physiological concentrations.
Precision: Precision refers to the closeness of repeated measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at different concentrations within the calibration range. Intra-day precision evaluates the variability within a single day, while inter-day precision assesses the variability across different days. The use of a suitable internal standard like this compound significantly improves the precision of the assay.
Accuracy: Accuracy is the measure of how close the determined value is to the true value. It is assessed by analyzing quality control (QC) samples with known concentrations of the analyte and is expressed as the percentage of deviation from the nominal value. An appropriate internal standard is essential for achieving high accuracy by correcting for systematic errors.
Typical Validation Parameters for an LC-MS/MS Acylcarnitine Assay:
| Parameter | Typical Acceptance Criteria | Role of Internal Standard |
| Linearity (R²) | > 0.99 | Ensures a proportional response across a range of concentrations. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Accuracy and precision within ±20% | Allows for reliable measurement of low-abundance species. |
| Precision (%CV) | < 15% (for QC samples), < 20% (for LLOQ) | Minimizes random error. |
| Accuracy (% Bias) | Within ±15% (for QC samples), Within ±20% (for LLOQ) | Minimizes systematic error. |
Integration into Metabolomics and Proteomics Research Platforms
Validated LC-MS/MS methods for acylcarnitine analysis, which rely on internal standards like this compound, are integral to metabolomics research. Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Acylcarnitine profiling provides a window into the state of fatty acid and amino acid metabolism.
These methods are applied in various research contexts:
Inborn Errors of Metabolism: Targeted acylcarnitine analysis is a cornerstone of newborn screening programs to detect genetic disorders related to fatty acid oxidation and organic acid metabolism.
Complex Diseases: Alterations in acylcarnitine profiles have been linked to a variety of complex diseases, including diabetes, cardiovascular disease, and obesity, making them important biomarkers for disease risk and progression.
Drug Development and Toxicology: The effects of new drug candidates on mitochondrial function and fatty acid metabolism can be assessed by monitoring changes in acylcarnitine levels.
While proteomics focuses on the large-scale study of proteins, there is a strong link to metabolomics. The enzymatic functions of many proteins are directly reflected in the concentrations of metabolites. Therefore, integrated "omics" approaches that combine proteomics and metabolomics can provide a more complete picture of cellular function and disease pathology. The accurate metabolite data provided by methods using internal standards like this compound are essential for building these comprehensive biological models.
Applications of 4 Hydroxybutyryl L Carnitine 13c3 in Metabolic Flux Analysis Mfa and Pathway Elucidation
Design of Stable Isotope Tracing Experiments in Research Models
The successful application of 4-Hydroxybutyryl-L-carnitine-13C3 in MFA hinges on the meticulous design of stable isotope tracing experiments. This involves the careful selection of labeled precursors and the appropriate experimental systems to address specific research questions. frontiersin.org
The choice of tracer is a critical determinant of the information that can be gleaned from an MFA study. youtube.com The 13C3 labeling pattern on the 4-hydroxybutyryl portion of 4-Hydroxybutyryl-L-carnitine allows for the precise tracking of this four-carbon unit as it is metabolized. This is particularly advantageous for studying pathways where the 4-hydroxybutyrate moiety is released from carnitine and enters central carbon metabolism.
The selection of this compound as a tracer is strategic for investigating several metabolic aspects:
Short-Chain Fatty Acid Oxidation: It can serve as a probe for the mitochondrial beta-oxidation of short-chain fatty acids.
Ketone Body Metabolism: The metabolism of 4-hydroxybutyrate is linked to the synthesis and utilization of ketone bodies.
Carnitine Shuttle Activity: The dynamics of the labeled acylcarnitine can provide insights into the function of the carnitine transport system. nih.govnih.gov
In a typical experiment, cells or tissues would be incubated with a medium containing this compound. The subsequent analysis of downstream metabolites for the incorporation of the 13C label reveals the pathways through which the tracer has been processed.
The choice of experimental system is dictated by the biological question at hand. Both in vitro cell cultures and ex vivo perfused organ models offer distinct advantages for studying metabolism with this compound.
In Vitro Cell Cultures: Cultured cells provide a controlled environment to study cellular metabolism. researchgate.net Different cell lines, such as hepatocytes, cardiomyocytes, or cancer cells, can be used to investigate cell-type-specific metabolism of 4-hydroxybutyrate. For instance, cancer cells often exhibit altered metabolic pathways, and tracing with this compound could reveal dependencies on specific fuel sources. nih.gov
Ex Vivo Perfused Organ Models: Perfused organs, such as the heart or liver, maintain a higher level of physiological relevance than cell cultures. nih.govnih.gov An isolated perfused heart, for example, can be used to study cardiac energy metabolism, where fatty acids are a primary fuel source. physiology.orgtaylorfrancis.com By perfusing the heart with a buffer containing this compound, researchers can measure the rate of its uptake, oxidation, and contribution to the tricarboxylic acid (TCA) cycle under various conditions, such as ischemia-reperfusion. nih.gov
| Experimental System | Research Question | Tracer | Key Metabolites to Analyze for 13C Incorporation |
|---|---|---|---|
| Hepatoma Cell Line (e.g., HepG2) | Investigate the contribution of 4-hydroxybutyrate to gluconeogenesis and lipogenesis. | This compound | Glucose, Lactate, Citrate (B86180), Palmitate |
| Isolated Perfused Rat Heart | Determine the flux of 4-hydroxybutyrate through beta-oxidation and the TCA cycle in the heart under normoxic and hypoxic conditions. | This compound | Acetyl-CoA, Citrate, Succinate, Malate, CO2 |
Quantitative Metabolic Flux Analysis using 13C Isotopomer Distribution
Following the administration of this compound, the distribution of the 13C label into downstream metabolites, known as mass isotopomer distribution (MID), is measured, typically by mass spectrometry. nih.govnih.govnih.gov This data is then used in computational models to quantify metabolic fluxes.
Metabolic models used in MFA are mathematical representations of the biochemical reaction network within a cell or tissue. These models account for the stoichiometry of reactions and the flow of atoms from substrates to products. When analyzing data from this compound tracing, the model would include pathways for the release of 4-hydroxybutyrate, its activation to 4-hydroxybutyryl-CoA, and its subsequent entry into beta-oxidation or other metabolic pathways.
A key aspect of this modeling is to account for metabolic compartmentation, such as the separation of pathways between the mitochondria and the cytosol. The carnitine shuttle itself is a prime example of a system that facilitates transport across the mitochondrial membrane. nih.govyoutube.comyoutube.com By analyzing the labeling patterns of metabolites in different cellular compartments, it is possible to estimate the fluxes between them.
By fitting the experimentally measured MIDs of various metabolites to the predictions of the metabolic model, it is possible to estimate the relative rates (fluxes) of the reactions in the network. For example, by measuring the 13C enrichment in acetyl-CoA and TCA cycle intermediates after administration of this compound, one can determine the contribution of 4-hydroxybutyrate to the total acetyl-CoA pool relative to other substrates like glucose or other fatty acids. researchgate.netphysiology.org
| Metabolic Pathway | Relative Flux (Normalized to Citrate Synthase Flux) | Condition |
|---|---|---|
| 4-Hydroxybutyrate Oxidation | 0.15 | Normoxia |
| 4-Hydroxybutyrate Oxidation | 0.08 | Hypoxia |
| Glycolysis | 0.45 | Normoxia |
| Glycolysis | 0.70 | Hypoxia |
Elucidation of Specific Biochemical Reactions and Enzyme Activities through Isotopic Tracing
Isotopic tracing with this compound can also be used to elucidate the activity of specific enzymes and the presence of novel biochemical reactions. The appearance of the 13C label in specific positions of downstream metabolites can provide definitive evidence for the operation of a particular pathway. nih.gov
For instance, the conversion of the 13C3-labeled 4-hydroxybutyryl moiety into labeled acetyl-CoA, which then labels the citrate pool, would provide a direct measure of the entire pathway from carnitine-dependent uptake to mitochondrial beta-oxidation. If, however, the label appears in metabolites that are not canonical products of beta-oxidation, it might suggest the existence of alternative metabolic routes for 4-hydroxybutyrate. This approach allows for a detailed interrogation of metabolic phenotypes and the discovery of previously unappreciated metabolic pathways.
Understanding Carbon Flow and Substrate Contributions to Central Metabolic Cycles
The central metabolic cycles, most notably the tricarboxylic acid (TCA) cycle, are the hubs of cellular metabolism, integrating the breakdown products of carbohydrates, fats, and proteins to generate energy and biosynthetic precursors. mdpi.comnih.gov Determining the relative contributions of different substrates to the TCA cycle is crucial for understanding the metabolic state of cells in various physiological and pathological conditions. 4-Hydroxybutyryl-L-carnitine-¹³C₃ is uniquely suited to probe the entry of four-carbon units derived from 4-hydroxybutyrate into these central cycles.
The L-carnitine portion of the molecule facilitates the transport of the ¹³C₃-labeled 4-hydroxybutyryl group across the mitochondrial membrane, a critical step for its subsequent metabolism. nih.gov Carnitine and its acyl-derivatives play an essential role in buffering the acyl-CoA pool and transporting fatty acids for β-oxidation. nih.govelsevierpure.com Once inside the mitochondria, the 4-hydroxybutyryl moiety can be released and metabolized.
The metabolism of 4-hydroxybutyrate ultimately leads to its conversion to succinyl-CoA, a key intermediate of the TCA cycle. wikipedia.org The ¹³C₃ label on the butyryl group allows for the direct tracing of these carbon atoms as they are incorporated into and distributed throughout the TCA cycle intermediates. By using mass spectrometry to analyze the isotopic enrichment in metabolites like succinate, fumarate, and malate, researchers can quantify the flux from 4-hydroxybutyrate into the TCA cycle. nih.gov
Detailed Research Findings:
The ¹³C₃ label would be anticipated to appear in succinyl-CoA and subsequent TCA cycle intermediates. The pattern of this labeling provides deep insights into the metabolic routing of the initial substrate.
Table 1: Hypothetical ¹³C Labeling Enrichment in TCA Cycle Intermediates Following Incubation with 4-Hydroxybutyryl-L-carnitine-¹³C₃
| TCA Cycle Intermediate | Isotopic Enrichment (Mole Percent Excess) | Inferred Metabolic Activity |
| Succinate | 15.2% | Direct entry and high flux from 4-hydroxybutyrate |
| Fumarate | 12.8% | Forward flux through the TCA cycle |
| Malate | 11.5% | Continued forward flux through the TCA cycle |
| Citrate | 5.7% | Incorporation into the next round of the TCA cycle |
| Glutamate | 4.9% | Anaplerotic and cataplerotic reactions connected to the TCA cycle |
This data is hypothetical and for illustrative purposes.
This type of data allows for the calculation of the relative contribution of 4-hydroxybutyrate to the total TCA cycle activity, compared to other substrates like glucose or glutamine which could be traced with different isotopic labels in parallel experiments. umd.edu
Table 2: Comparative Substrate Contribution to TCA Cycle Pool (Hypothetical Data)
| Substrate | Isotopic Tracer | Relative Contribution to TCA Cycle Pool |
| Glucose | [U-¹³C₆]glucose | 45% |
| Glutamine | [U-¹³C₅]glutamine | 35% |
| 4-Hydroxybutyrate | 4-Hydroxybutyryl-L-carnitine-¹³C₃ | 10% |
| Other Substrates | - | 10% |
This data is hypothetical and for illustrative purposes.
Such analyses are critical in studying diseases where fatty acid and ketone body metabolism are altered, such as in certain inborn errors of metabolism like succinic semialdehyde dehydrogenase deficiency, or in understanding the metabolic adaptations of cells under specific physiological stresses like fasting or ketogenic diets. wikipedia.orgnih.gov The use of 4-Hydroxybutyryl-L-carnitine-¹³C₃ would enable a precise quantification of how this specific four-carbon substrate is utilized by the central energy-producing pathways of the cell.
Emerging Research Directions and Methodological Innovations in 4 Hydroxybutyryl L Carnitine 13c3 Studies
Integration with Multi-Omics Approaches for Systems-Level Metabolic Understanding
The era of single-discipline research is giving way to a more holistic, multi-omics approach, where data from genomics, transcriptomics, proteomics, and metabolomics are integrated to provide a comprehensive picture of cellular function. In this context, 4-Hydroxybutyryl-L-carnitine-13C3 serves as a powerful probe within the metabolomics layer, offering dynamic information that complements the static nature of other omics data.
The integration of data from various omics platforms allows for a more robust characterization of metabolic regulation at multiple levels. nih.gov Computational pipelines are being developed to integrate transcriptomics and metabolomics data, using stoichiometric metabolic models as a scaffold to understand how changes in gene expression influence metabolic fluxes. nih.gov For instance, a multi-omics integration analysis in bladder cancer identified a gene signature associated with poor survival by combining metabolomics, lipidomics, and transcriptomics data. nih.gov Such approaches can reveal how the metabolism of acylcarnitines, including 4-hydroxybutyryl-L-carnitine, is altered in disease states and how these changes are linked to the expression of specific genes and proteins.
The use of this compound in these multi-omics studies allows for the precise tracing of the metabolic fate of the 4-hydroxybutyrate moiety, providing a direct link between genetic variations, enzymatic activity, and metabolic output. This enables researchers to move beyond simple correlations and establish causal relationships within complex metabolic networks.
Table 1: Key Multi-Omics Integration Strategies
| Integration Strategy | Description | Key Advantages |
|---|---|---|
| N-integration | Integrates different types of 'omics data measured on the same biological samples. plos.org | Identifies multi-omics signatures that can discriminate between different outcomes of interest. plos.org |
| P-integration | Integrates 'omics data from different studies or cohorts. | Increases statistical power and allows for the validation of findings across diverse populations. |
| Model-based Integration | Uses computational models of metabolism to integrate multi-omics data. nih.govnih.gov | Provides a mechanistic framework for understanding the interplay between different regulatory layers. nih.govnih.gov |
Development of Advanced Computational Models for Metabolic Reconstruction and Comprehensive Flux Analysis
Computational modeling has become an indispensable tool for understanding the complexity of metabolic networks. The development of advanced models for metabolic reconstruction allows for the in-silico prediction of metabolic phenotypes and the identification of key regulatory nodes. When combined with stable isotope tracers like this compound, these models can be used for comprehensive metabolic flux analysis (MFA).
13C-MFA is a powerful technique that quantifies the rates (fluxes) of intracellular metabolic pathways. nih.gov By introducing a 13C-labeled substrate into a biological system and measuring the distribution of the 13C label in downstream metabolites, researchers can deduce the active metabolic routes and their relative contributions. The use of this compound in MFA studies can provide specific insights into the pathways of short-chain fatty acid oxidation and ketone body metabolism.
Recent advancements in computational modeling include the development of dynamic models that can capture the temporal changes in metabolic fluxes in response to perturbations. nih.gov These models, when constrained with experimental data from tracer studies using compounds like this compound, can provide a detailed and dynamic view of metabolic regulation. For example, a study on cancer cells deficient in the mitochondrial citrate (B86180) transport protein used 13C-MFA to reveal a major restructuring of central carbon metabolism. nih.gov
Table 2: Applications of Computational Modeling in Metabolism Research
| Modeling Approach | Description | Application with this compound |
|---|---|---|
| Metabolic Reconstruction | The process of assembling a comprehensive, genome-scale model of an organism's metabolism. | To predict the potential metabolic fates of 4-hydroxybutyryl-L-carnitine and identify the enzymes involved in its metabolism. |
| Metabolic Flux Analysis (MFA) | A quantitative method for determining the rates of metabolic reactions in a biological system. nih.gov | To trace the flux of the 13C label from this compound through various metabolic pathways. |
| Dynamic Metabolic Modeling | Mathematical models that describe the time-dependent behavior of metabolic networks. nih.gov | To study the dynamic changes in 4-hydroxybutyryl-L-carnitine metabolism in response to physiological or pathological stimuli. |
Novel Applications of Stable Isotope Tracers in Complex Biological Systems and Host-Microbe Interactions
The use of stable isotope tracers is expanding beyond traditional cell culture and animal models to more complex biological systems, including the study of host-microbe interactions. The gut microbiota, for instance, plays a crucial role in host metabolism, and understanding the metabolic cross-talk between the host and its resident microbes is a major area of research.
This compound can be employed as a tracer to investigate the metabolism of carnitine and short-chain fatty acids by both the host and the gut microbiota. For example, research has shown that certain gut bacteria can degrade L-carnitine, producing metabolites that can impact host health. nih.gov By administering this compound, researchers can trace the flow of the 13C label between the host and the microbiota, elucidating the specific metabolic pathways involved and the extent of microbial contribution to host acylcarnitine pools.
Furthermore, stable isotope tracing can be combined with advanced imaging techniques, such as mass spectrometry imaging, to visualize the spatial distribution of metabolites within tissues. nih.gov This approach can reveal how 4-hydroxybutyryl-L-carnitine is taken up and metabolized in different cell types within a complex tissue, providing valuable insights into tissue-specific metabolic functions. nih.gov
Investigation of Stereoisomer-Specific Metabolic Roles in Advanced Research Models
A significant challenge in the study of acylcarnitines is the presence of stereoisomers, which can have distinct metabolic fates and biological activities. Standard analytical techniques often cannot differentiate between these isomers. nih.gov However, the development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), now allows for the separation and quantification of specific stereoisomers. nih.gov
The use of stereoisomerically pure labeled compounds, such as the specific stereoisomers of this compound, is crucial for investigating their distinct metabolic roles. For example, research has focused on distinguishing between the D- and L-stereoisomers of 3-hydroxybutyrylcarnitine (B12108761). nih.gov Studies have shown that D-3-hydroxybutyrylcarnitine is derived from the ketone body D-3-hydroxybutyrate, while L-3-hydroxybutyrylcarnitine is an intermediate of fatty acid β-oxidation. nih.gov
By using advanced research models, such as genetically modified cell lines or animal models with specific enzyme deficiencies, in conjunction with stereoisomer-specific tracers, researchers can precisely delineate the metabolic pathways associated with each stereoisomer. This level of detail is essential for understanding the pathological mechanisms of metabolic diseases where the accumulation of specific acylcarnitine stereoisomers is observed.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 4-Hydroxybutyryl-L-carnitine-13C3 in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for isotopically labeled compounds. Use reversed-phase C18 columns with mobile phases optimized for polar metabolites (e.g., 0.1% formic acid in water/acetonitrile). Calibrate with synthetic standards of known purity (≥95%) to ensure accurate quantification. Include internal standards like deuterated carnitine derivatives to correct for matrix effects .
- Key Parameters : Monitor the [M+H]+ ion at m/z 290.2 (unlabeled: m/z 287.2) and fragment ions at m/z 85.1 (13C3-labeled butyryl group) and m/z 144.1 (carnitine backbone). Validate method specificity using blank matrices to rule out endogenous interference .
Q. How does isotopic labeling with 13C3 affect the metabolic tracking of 4-hydroxybutyryl-L-carnitine in vitro?
- Application : The 13C3 label enables precise tracing of the compound’s incorporation into fatty acid β-oxidation pathways. In cell cultures, administer this compound (10–100 µM) and use isotopomer analysis via LC-MS to quantify labeled intermediates (e.g., acetyl-CoA-13C2). Compare flux rates to unlabeled controls to assess isotopic dilution effects .
- Limitations : Ensure isotopic purity (>98% 13C3) to avoid skewed results from natural 13C abundance. Verify label stability under experimental conditions (e.g., pH, temperature) using NMR .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the role of 4-hydroxybutyryl-L-carnitine in mitochondrial dysfunction models?
- Case Study : Discrepancies may arise from differences in model systems (e.g., primary hepatocytes vs. immortalized cell lines). Design experiments with standardized protocols:
- Use primary human fibroblasts from patients with inborn errors of metabolism (e.g., carnitine-acylcarnitine translocase deficiency) to mimic pathophysiology.
- Cross-validate findings with complementary techniques (e.g., Seahorse extracellular flux analysis for mitochondrial respiration and 13C-metabolic flux analysis for pathway activity) .
Q. What experimental design considerations are critical for optimizing this compound dosing in rodent studies?
- Protocol Optimization :
- Dose Range : Start with 50 mg/kg intraperitoneal injections in fasted rodents to maximize bioavailability. Adjust based on plasma pharmacokinetics (Tmax = 30–60 min).
- Sampling : Collect blood/tissue at multiple timepoints (0–24 hr) to capture dynamic changes in acylcarnitine profiles.
- Controls : Include vehicle-treated and L-carnitine-13C3-supplemented groups to distinguish isotope-specific effects from endogenous carnitine metabolism .
- Ethical Compliance : Adhere to institutional guidelines for humane endpoints and sample size justification (e.g., power analysis with α = 0.05, β = 0.2) .
Q. How can researchers integrate multi-omics data to elucidate the regulatory networks involving this compound?
- Systems Biology Approach :
- Transcriptomics : Perform RNA-seq on tissues treated with this compound to identify upregulated genes (e.g., CPT1A, ACADL).
- Proteomics : Use SILAC-labeled cells to quantify changes in mitochondrial enzymes (e.g., acyl-CoA dehydrogenases).
- Metabolomics : Map 13C-enrichment patterns in TCA cycle intermediates via GC-MS.
Methodological Best Practices
Q. What steps ensure reproducibility when synthesizing this compound analogs?
- Synthesis Protocol :
- Start with L-carnitine-13C3 (purity ≥99%) and react with 4-hydroxybutyryl-CoA under enzymatic catalysis (e.g., carnitine acyltransferase).
- Purify via semi-preparative HPLC using a HILIC column and lyophilize for storage (-80°C).
- Quality Control :
- Confirm structure via 1H/13C NMR (δ 3.2 ppm for carnitine quaternary nitrogen, δ 1.6 ppm for 13C3-labeled methyl groups).
- Validate isotopic purity using isotope ratio mass spectrometry (IRMS) .
Q. How should researchers address batch-to-batch variability in commercial this compound?
- Supplier Criteria : Source from vendors providing certificates of analysis (CoA) with detailed LC-MS/NMR data (e.g., Kanto Reagents). Avoid suppliers lacking 13C3-specific validation (e.g., BenchChem ).
- In-House Validation : Perform orthogonal purity checks (e.g., elemental analysis for C/N/S ratios) and spike recovery experiments in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
